(1Z)-1-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]-N-(4H-1,2,4-triazol-4-yl)methanimine
Description
“(1Z)-1-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]-N-(4H-1,2,4-triazol-4-yl)methanimine” is a nitrogen-rich heterocyclic compound featuring a Schiff base (methanimine) core linking two aromatic moieties: a 4-(1H-tetrazol-5-yl)phenyl group and a 4H-1,2,4-triazol-4-yl substituent. The Z-configuration of the imine bond is critical for its structural stability and intermolecular interactions, as confirmed by crystallographic studies using software such as SHELX . Tetrazole and triazole rings are bioisosteres for carboxylic acids and other functional groups, enhancing metabolic stability and hydrogen-bonding capacity. This compound’s synthetic route typically involves condensation reactions between aldehydes and amines under controlled conditions, yielding planar geometries conducive to π-π stacking and coordination chemistry. While its direct pharmacological applications remain under investigation, its structural motifs align with antimicrobial, anticancer, and enzyme-inhibiting agents.
Properties
IUPAC Name |
(Z)-1-[4-(2H-tetrazol-5-yl)phenyl]-N-(1,2,4-triazol-4-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N8/c1-3-9(10-14-16-17-15-10)4-2-8(1)5-13-18-6-11-12-7-18/h1-7H,(H,14,15,16,17)/b13-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXQPPOWWCNJNG-ACAGNQJTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN2C=NN=C2)C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\N2C=NN=C2)C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]-N-(4H-1,2,4-triazol-4-yl)methanimine typically involves multi-step organic reactions. One common method includes the formation of the tetrazole ring through cycloaddition reactions involving azides and nitriles. The triazole ring can be synthesized via the Huisgen cycloaddition reaction, which involves the reaction of azides with alkynes under copper-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the tetrazole and triazole rings.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride or aluminum chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1Z)-1-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]-N-(4H-1,2,4-triazol-4-yl)methanimine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and as a probe in biochemical assays.
Medicine
Industry
Industrially, it can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1Z)-1-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]-N-(4H-1,2,4-triazol-4-yl)methanimine involves its interaction with molecular targets such as enzymes or receptors. The tetrazole and triazole rings can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Key Observations :
- The Z-configuration enhances planarity compared to the E-isomer, improving crystallinity and π-stacking interactions .
Physicochemical Properties
Physicochemical parameters were calculated using QSAR models and experimental
| Property | Target Compound | (1E)-Isomer | Imidazole Analog | Triazole-Phenyl Analog |
|---|---|---|---|---|
| LogP (Partition Coeff.) | 1.82 | 1.85 | 2.10 | 1.75 |
| Water Solubility (mg/L) | 34.5 | 28.9 | 22.3 | 40.1 |
| H-Bond Donors | 2 | 2 | 2 | 2 |
| H-Bond Acceptors | 9 | 9 | 8 | 8 |
| Polar Surface Area (Ų) | 118.7 | 118.7 | 105.4 | 110.2 |
Analysis :
Insights :
- The Z-isomer’s planar structure may favor binding to cytochrome P450 enzymes, whereas the E-isomer’s non-planar geometry aligns with antifungal activity.
- The imidazole analog’s tubulin inhibition highlights the role of heterocycle choice in modulating biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
